molecular formula C10H13BrO B3196281 Phenol, 4-(4-bromobutyl)- CAS No. 99187-39-0

Phenol, 4-(4-bromobutyl)-

Cat. No. B3196281
Key on ui cas rn: 99187-39-0
M. Wt: 229.11 g/mol
InChI Key: SOKVQCYEDUGTEI-UHFFFAOYSA-N
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Patent
US05952360

Procedure details

A solution of triphenylphosphine (144.1 mmole, 37.80 g) in methylene chloride (556 ml) was treated with bromine (144.1 mmole, 23.03 g) until a pale yellow color persisted. After stirring approximately 15 minutes, a solution of 4-(4-hydroxyphenyl)butanol (96.1 mmole, 15.97 g) and imidazole (192.2 mmole, 13.08 g) in methylene chloride (355 ml) was added over a 15 minute period. Approximately 4 hours later, the reaction suspension was filtered and the filtrate was reduced in volume. To the reduced filtrate was added silica gel and the suspension was reduced to dryness. This material was filtered and the first six fractions were eluted with 10% ethyl acetate:hexane. Fractions 7 through 12 were eluted with 20% ethyl acetate:hexane. Fractions 7 through 10 were combined, reduced in volume, dried over sodium sulfate, filtered and concentrated in vacuo to afford 19.32 g (88%) of the title compound as an oil.
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
23.03 g
Type
reactant
Reaction Step One
Quantity
556 mL
Type
solvent
Reaction Step One
Quantity
15.97 g
Type
reactant
Reaction Step Two
Quantity
13.08 g
Type
reactant
Reaction Step Two
Quantity
355 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[OH:22][C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH2:30][CH2:31][CH2:32]O)=[CH:25][CH:24]=1.N1C=CN=C1>C(Cl)Cl>[OH:22][C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH2:30][CH2:31][CH2:32][Br:20])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
37.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
23.03 g
Type
reactant
Smiles
BrBr
Name
Quantity
556 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.97 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCCO
Name
Quantity
13.08 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
355 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring approximately 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Approximately 4 hours later, the reaction suspension was filtered
Duration
4 h
ADDITION
Type
ADDITION
Details
To the reduced filtrate was added silica gel
FILTRATION
Type
FILTRATION
Details
This material was filtered
WASH
Type
WASH
Details
the first six fractions were eluted with 10% ethyl acetate
WASH
Type
WASH
Details
Fractions 7 through 12 were eluted with 20% ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 19.32 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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